The synthesis of N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide involves a multi-step process starting from the appropriately substituted benzoic acid. [] While the specific details of its synthesis are not provided in the provided papers, the general synthetic strategy for similar benzoylguanidine NHE inhibitors is described. [] This strategy involves introducing a methylsulfonyl group, followed by modifications at the 4-position of the benzene ring, and finally, conversion to the benzoylguanidine using guanidine. []
N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide acts as a selective inhibitor of the NHE-1 isoform. [] NHE-1 is a membrane protein that regulates intracellular pH by exchanging intracellular protons (H+) for extracellular sodium ions (Na+). [] While the precise mechanism of its inhibitory action is not detailed in the provided papers, it is suggested that the compound's structural features, especially the 2-methyl substitution on the benzoyl ring, contribute to its selectivity for NHE-1 over other NHE isoforms. []
N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide has been investigated as a potential therapeutic agent for conditions where NHE-1 inhibition is beneficial. [] One such application is in the treatment of acute myocardial infarction (heart attack). [] Studies have shown that inhibiting NHE-1 during cardiac ischemia (reduced blood flow to the heart) and reperfusion (restoration of blood flow) can protect heart cells from damage and improve heart function. []
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: